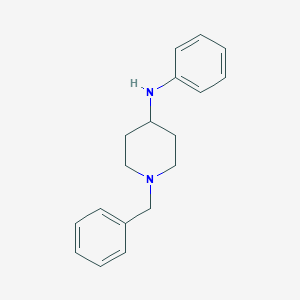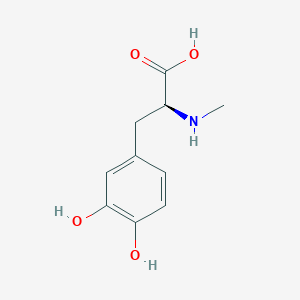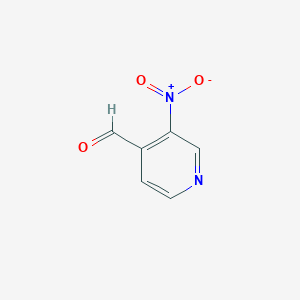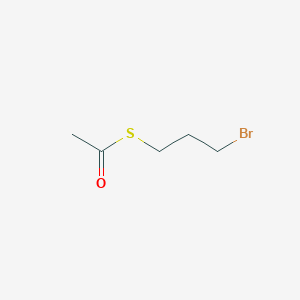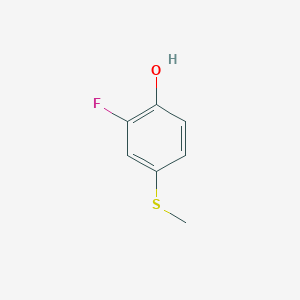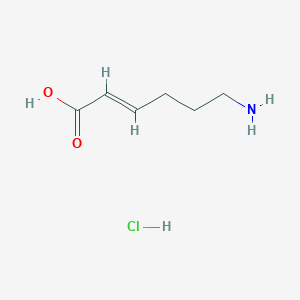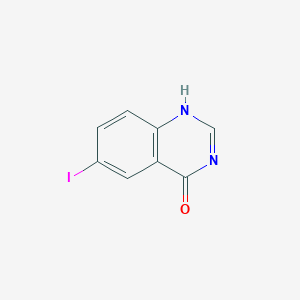
6-Iodoquinazolin-4-one
概要
説明
“6-Iodoquinazolin-4-one” is a unique chemical compound with the empirical formula C8H5IN2O . It is typically provided in solid form . This compound is often used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A novel series of 6-Iodoquinazolin-4-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities . The compounds were characterized by physical and spectral data .
Molecular Structure Analysis
The molecular weight of “6-Iodoquinazolin-4-one” is 272.04 . The SMILES string representation of the molecule is O=C1C2=CC(I)=CC=C2N=CN1 .
Physical And Chemical Properties Analysis
“6-Iodoquinazolin-4-one” is a solid at room temperature . It has a molecular weight of 272.04 . The density of the compound is 2.1±0.1 g/cm3 .
科学的研究の応用
Synthesis and Antifungal Activity :
- El-Hashash et al. (2015) reported the synthesis of a novel group of 6-iodoquinazolin-4(3H)-one derivatives, which were evaluated for their fungicidal activities. The compounds were synthesized using various nitrogen nucleophiles and were characterized using spectroscopic methods (El-Hashash et al., 2015).
Antimicrobial Screening :
- Alafeefy et al. (2011) prepared and screened a series of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs for their antimicrobial activity. Certain compounds showed significant broad-spectrum antimicrobial activity, highlighting the importance of the fused heterocycles like 1,2,4-triazino[3,4-c]quinazoline in contributing to this activity (Alafeefy et al., 2011).
Antimicrobial Activity of Quinazoline Derivatives :
- Mosaad et al. (2004) prepared 2-(4-chlorophenyl)-6-iodoquinazoline with different acyclic or heterocyclic moieties and tested their activity against various bacterial strains and pathogenic fungi. Some synthesized compounds exhibited notable activity against the tested microorganisms (Mosaad et al., 2004).
Synthesis and Evaluation of Antimicrobial Activity :
- Another study by El-Hashash et al. (2016) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives and evaluated their antimicrobial activities. The study not only emphasized the regioselectivity and regiospecificity of the synthesis process but also highlighted the diverse biological activities of spiro heterocycles and other heterocyclic compounds derived from 6-iodoquinazolin-4(3H)-one (El-Hashash et al., 2016).
Safety and Hazards
作用機序
Target of Action
6-Iodoquinazolin-4-one, also known as 6-iodoquinazolin-4-ol, is a compound that has been synthesized and evaluated for its antibacterial and antifungal activities . It has shown potent to moderately potent antimicrobial activity against a variety of organisms, including gram-negative bacteria such as Escherichia coli and P.aeruginosa, gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, and pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of this compound are these microbial organisms.
Mode of Action
It is known that quinazolinone derivatives, to which this compound belongs, exhibit a broad spectrum of biological activities . These activities include antioxidant, antifungal, antibacterial, anticonvulsant, anti-inflammatory, antihyperlipidemic, anticancer, antimalarial, antispasmodial, analgesic, antiviral, antitubercular, and antimicrobial effects . The specific interactions of 6-Iodoquinazolin-4-one with its microbial targets that result in its antimicrobial activity are a subject of ongoing research.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound interferes with essential biochemical pathways in the microbial organisms it targets, leading to their inhibition or death .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a predicted density of 211±01 g/cm3 . It is slightly soluble in DMSO and methanol when heated and sonicated . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of 6-Iodoquinazolin-4-one is the inhibition or killing of the microbial organisms it targets . This results in its antimicrobial activity, which has been demonstrated against a variety of gram-negative and gram-positive bacteria, as well as pathogenic fungi .
Action Environment
The action of 6-Iodoquinazolin-4-one may be influenced by various environmental factors. For instance, its solubility in DMSO and methanol suggests that its action may be influenced by the presence of these solvents . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability and efficacy.
特性
IUPAC Name |
6-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXMZKDRVGIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354109 | |
| Record name | 6-Iodoquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinazolin-4-one | |
CAS RN |
16064-08-7 | |
| Record name | 6-Iodo-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodoquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 6-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Iodoquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 6-Iodoquinazolin-4-one in medicinal chemistry?
A1: 6-Iodoquinazolin-4-one serves as a versatile building block in synthesizing various biologically active compounds. Recent research highlights its potential in developing novel antimicrobial and antitumor agents. For instance, a series of 6-Iodoquinazolin-4-one derivatives demonstrated promising in vitro activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, as well as pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae []. Additionally, 6-Iodoquinazolin-4-one represents a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in targeted cancer therapy [].
Q2: How does the structure of 6-Iodoquinazolin-4-one facilitate its use in organic synthesis?
A2: The structure of 6-Iodoquinazolin-4-one is particularly amenable to chemical modifications, making it a valuable scaffold in drug discovery. The presence of the iodine atom at the 6th position allows for various coupling reactions, such as the Suzuki coupling reaction, which is effectively employed in the synthesis of Lapatinib []. This reaction allows for the introduction of diverse substituents onto the quinazolinone ring, facilitating the exploration of structure-activity relationships and the development of compounds with improved potency and selectivity.
Q3: Can you provide an example of how the structure of 6-Iodoquinazolin-4-one derivatives has been modified to enhance biological activity?
A3: Researchers have explored the incorporation of an azetidinyl-3-(isonicotinamide-yl) moiety at a specific position on the 6-Iodoquinazolin-4-one core structure []. This modification aimed to enhance the compound's antimicrobial and antitubercular properties. While the specific details of the study are limited, this example illustrates the ongoing efforts to leverage the 6-Iodoquinazolin-4-one scaffold in developing new therapeutic agents. Further research on these modified derivatives could provide valuable insights into their structure-activity relationships and potential clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

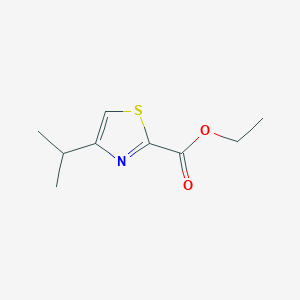
![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)
